molecular formula C11H15BO4 B1368676 3-Formyl-2-isopropoxy-5-methylphenylboronic acid CAS No. 480424-52-0

3-Formyl-2-isopropoxy-5-methylphenylboronic acid

Cat. No.: B1368676
CAS No.: 480424-52-0
M. Wt: 222.05 g/mol
InChI Key: GJCSGBGUVKZHMG-UHFFFAOYSA-N
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Description

3-Formyl-2-isopropoxy-5-methylphenylboronic acid (CAS 480424-52-0) is an organoboron compound with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol . This chemical is characterized by a melting point of 113-117 °C . The compound features both a formyl group and a boronic acid functional group on an aromatic ring system that is further substituted with an isopropoxy and a methyl group. This unique structure makes it a valuable multifunctional synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in pharmaceutical and materials science research for the construction of biaryl structures. The presence of the formyl group offers a versatile handle for further synthetic transformations, including condensation reactions, making this reagent a useful building block in the development of more complex molecules for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSGBGUVKZHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584292
Record name {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
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Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-52-0
Record name Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-2-isopropoxy-5-methylphenylboronic acid: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-2-isopropoxy-5-methylphenylboronic acid stands as a significant, multi-functional reagent in the landscape of organic synthesis. Its unique arrangement of a boronic acid moiety, an aldehyde (formyl) group, a sterically influential isopropoxy group, and a methyl substituent on a phenyl ring makes it a highly valuable building block. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, purification strategies, and key applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The content herein is curated to provide not just procedural steps but also the underlying chemical principles and strategic considerations that are crucial for its effective utilization in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction: The Strategic Advantage of a Multi-Functional Boronic Acid

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science.[1][2] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, but this has been largely dispelled, especially following the successful introduction of drugs like Bortezomib.[1][2] The incorporation of a boronic acid group can significantly alter the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules, often leading to enhanced therapeutic effects.[1][2]

3-Formyl-2-isopropoxy-5-methylphenylboronic acid is a prime example of a strategically designed building block. The boronic acid group is the cornerstone for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[3][4] The formyl group provides a reactive handle for a plethora of subsequent chemical transformations, such as reductive amination, condensation reactions, and oxidations, allowing for the facile introduction of diverse functionalities.[3] The isopropoxy and methyl groups on the phenyl ring offer steric and electronic modulation, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. This combination of functionalities in a single molecule allows for complex molecular architectures to be constructed with high efficiency and precision.

Predicted Physicochemical Properties

While specific experimental data for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid is not extensively documented in publicly available literature, its properties can be reliably predicted based on the analysis of closely related analogs and the general characteristics of this compound class.

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C11H15BO4Calculated based on the chemical structure.
Molecular Weight 222.05 g/mol Calculated from the molecular formula. A similar analog, (3-Bromo-2-isopropoxy-5-methylphenyl)boronic acid, has a molecular weight of 272.93 g/mol .[5]
Appearance White to off-white solidPhenylboronic acids are typically crystalline solids at room temperature.[3]
Melting Point Expected to be in the range of 100-200 °CThe exact melting point will depend on the crystalline form and purity. For comparison, 3-isopropoxyphenylboronic acid catechol ester has a melting point of 49–51°C.[6]
Solubility Soluble in organic solvents like ethyl acetate, dichloromethane, chloroform, and diethyl ether.[3] Limited solubility in water.The organic substituents contribute to its solubility in organic media. The boronic acid moiety can impart some slight aqueous solubility, which can be enhanced by forming complexes with diols like mannitol or sorbitol.[7]
Stability Sensitive to hydrolysis, particularly in aqueous conditions.[3] Pinacol esters of boronic acids show enhanced stability.[3]The boronic acid group can be protected as a boronate ester (e.g., pinacol ester) to improve stability and ease of handling.[3]
pKa Expected to be a weak acid.The acidity of the boronic acid can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can increase acidity.[8]

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid can be envisioned through a multi-step process starting from a readily available substituted phenol. The key steps would involve the introduction of the formyl group, followed by a directed ortho-metalation and borylation.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Start Substituted Phenol Step1 Protection of Phenolic Hydroxyl Start->Step1 e.g., MOM-Cl, base Step2 Ortho-formylation Step1->Step2 e.g., Duff reaction or Reimer-Tiemann reaction Step3 Alkylation of Hydroxyl Group Step2->Step3 Isopropyl halide, base Step4 Directed Ortho-metalation Step3->Step4 n-BuLi or s-BuLi Step5 Borylation Step4->Step5 Triisopropyl borate Step6 Hydrolysis Step5->Step6 Acidic workup Product 3-Formyl-2-isopropoxy-5-methylphenylboronic acid Step6->Product

Caption: A proposed synthetic route to the target molecule.

Detailed Experimental Protocol (Hypothetical)
  • Protection: The starting substituted cresol is protected, for instance, as a methoxymethyl (MOM) ether, to prevent interference from the acidic phenolic proton in subsequent steps.

  • Formylation: A formyl group is introduced ortho to the protected hydroxyl group using a standard formylation reaction like the Duff or Reimer-Tiemann reaction.

  • Alkylation: The protected hydroxyl group is deprotected, and the resulting phenol is alkylated with an isopropyl halide in the presence of a base to yield the isopropoxy ether.

  • Directed Ortho-metalation and Borylation: The crucial C-H to C-B bond formation is achieved by directed ortho-metalation using a strong lithium base (e.g., n-butyllithium), followed by quenching the resulting aryllithium species with an electrophilic boron source like triisopropyl borate.[9]

  • Hydrolysis: The intermediate boronate ester is hydrolyzed under acidic conditions to afford the final 3-Formyl-2-isopropoxy-5-methylphenylboronic acid.[10]

Purification Strategies: Ensuring High Purity for Subsequent Reactions

The purity of the boronic acid is paramount for the success of subsequent coupling reactions. Several methods can be employed for the purification of boronic acids:

  • Recrystallization: For solid boronic acids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloroethane) can be an effective method for removing impurities.[11]

  • Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form crystalline adducts, which can often be easily separated from impurities.[12][13] The pure boronic acid can then be regenerated by treating the adduct with an acid.[13]

  • Chromatography: While challenging due to the potential for decomposition on silica gel, flash column chromatography can be used.[13] Using boric acid-impregnated silica gel can help to suppress the loss of the compound.[14] Reversed-phase chromatography (C18) can also be an option for some boronic acids.[13]

  • Acid-Base Extraction: An impure boronic acid can be dissolved in an organic solvent and treated with a base to form the boronate salt, which can be extracted into an aqueous layer. The aqueous layer is then acidified to precipitate the pure boronic acid.[15]

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The premier application of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate.[4][16]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd0 Pd(0)L2 PdII R1-Pd(II)L2-X Pd0->PdII OxAdd Oxidative Addition R1X R1-X PdII_R1R2 R1-Pd(II)L2-R2 PdII->PdII_R1R2 Transmetalation Transmetalation R2BOH2 R2-B(OH)2 Base Base PdII_R1R2->Pd0 R1R2_product R1-R2 RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[17]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[17][18]

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[17]

Experimental Protocol for a Typical Suzuki-Miyaura Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[19][20]

  • Solvent Addition: The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent or solvent mixture (e.g., toluene, dioxane, ethanol, often with a small amount of water) is added.[17][21]

  • Reaction Execution: The mixture is heated to the appropriate temperature (ranging from room temperature to reflux) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.[19][21]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.[19]

Structural Considerations: The Potential for Tautomerism

Formyl-substituted phenylboronic acids, particularly those with the formyl group ortho to the boronic acid, can exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[8] This equilibrium is influenced by the solvent and the electronic properties of other substituents on the aromatic ring.[8]

Diagram of Tautomeric Equilibrium

Tautomeric Equilibrium Open Open-chain form Cyclic Cyclic tautomer (3-hydroxybenzoxaborole) Open->Cyclic Equilibrium Cyclic->Open

Caption: Equilibrium between the open-chain and cyclic forms.

Understanding this tautomerism is crucial as the two forms may exhibit different reactivities and biological activities.

Conclusion

3-Formyl-2-isopropoxy-5-methylphenylboronic acid is a highly functionalized and versatile building block with significant potential in organic synthesis. Its utility is primarily anchored in its ability to participate in Suzuki-Miyaura cross-coupling reactions, while the formyl group provides a gateway for further molecular diversification. The strategic placement of the isopropoxy and methyl groups allows for fine-tuning of the electronic and steric properties of the resulting products. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, will empower researchers to leverage this valuable reagent in the creation of novel and complex molecules for a wide range of applications, from drug discovery to the development of advanced materials.

References

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Zhu, L., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 19(1), 548-557. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Dai, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2572. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2007). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formylfuran-2-boronic acid. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

A Guide to the Stability and Storage of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern chemistry, serving as critical building blocks in catalysis, materials science, and particularly in pharmaceutical development through their use in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is intrinsically linked to their stability. Degradation not only reduces the effective concentration of the active reagent but can also introduce impurities that complicate reaction outcomes and purification processes. For professionals in drug development, where purity and process control are paramount, understanding the nuances of boronic acid stability is a matter of regulatory and practical necessity.

This guide provides a comprehensive, field-proven overview of the factors governing the stability of substituted phenylboronic acids. It moves beyond simple storage instructions to explain the core chemical principles behind their degradation, offering actionable protocols and strategies to ensure their integrity from the stockroom to the reaction vessel.

The Chemistry of Phenylboronic Acid Instability

The stability of a phenylboronic acid is not absolute; it exists in a dynamic equilibrium with its primary degradation product and is susceptible to other, often overlooked, decomposition pathways.

The Boronic Acid-Boroxine Equilibrium: The Primary Stability Concern

The most significant and common degradation pathway for boronic acids is the intermolecular dehydration of three molecules to form a six-membered cyclotrimeric anhydride known as a boroxine .[3][4] This is a reversible process, with the equilibrium position dictated by the presence of water.[5]

The conversion is driven by the removal of water, which can be accomplished through heating, azeotropic distillation, or storage under anhydrous conditions.[3][5] Conversely, the presence of water will hydrolyze the boroxine back to the corresponding boronic acid.[5] While this reversibility is useful, it means that a sample of solid boronic acid may, upon storage, contain a significant and variable percentage of its boroxine form, impacting stoichiometry in subsequent reactions.[5]

Figure 1. The reversible equilibrium between a phenylboronic acid and its corresponding boroxine.

Secondary Degradation Pathways

While boroxine formation is the primary concern for bulk storage, other degradation pathways can become significant under specific reaction or storage conditions.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying the reagent.[6] This side reaction is often observed during metal-catalyzed coupling reactions and is highly dependent on pH, with studies showing it can be accelerated under both acidic and basic conditions.[6][7] The mechanism can involve the boronate anion, making pH control a critical factor in minimizing this pathway.[7]

  • Oxidation: Boronic acids are susceptible to oxidation, particularly in biological contexts where reactive oxygen species may be present.[8][9] While less of a concern for solid-state storage in sealed containers, this pathway can impact reactions run in air or with certain oxidants. The ease of oxidation is substituent-dependent, and this reactivity must be considered during experimental design.[8]

Critical Factors Influencing Stability

Managing the stability of phenylboronic acids requires controlling the environmental and chemical factors that influence their degradation pathways.

Moisture and Solvents

As the boroxine equilibrium is governed by water, moisture is the single most critical environmental factor.

  • Atmospheric Moisture: Phenylboronic acids, especially those that are hygroscopic, can absorb water from the air, which may shift the boroxine content over time. However, the more common issue is the slow loss of water of hydration or residual solvent upon storage, leading to a gradual increase in boroxine content.[5]

  • Solvents: Dissolving a boronic acid in a completely anhydrous solvent can promote boroxine formation.[3] Conversely, using aqueous or protic solvents will favor the monomeric acid form. This is a key consideration for preparing stock solutions for reactions.

Temperature

Temperature primarily affects the rate of dehydration to the boroxine.

  • Elevated Temperatures: Heating a sample of boronic acid, even below its melting point, will drive off water and promote boroxine formation.[4][5] This is why boronic acids should be stored away from heat sources.[10]

  • Recommended Storage Temperature: For most phenylboronic acids, storage at a controlled room temperature of 15–25°C (59–77°F) is sufficient.[10] Refrigeration is generally not necessary unless the specific derivative is known to be thermally labile.

Impact of Phenyl Ring Substituents

The electronic nature of substituents on the phenyl ring has a significant impact on the properties and stability of the boronic acid.[11] Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, while electron-donating groups (EDGs) decrease it. This modulation of the boron's electron density influences its susceptibility to both boroxine formation and protodeboronation.[11][12]

Substituent TypePosition (Example)Effect on Boron Lewis AcidityImpact on StabilitypKa Range
Electron-Withdrawing para-NO₂IncreasesGenerally enhances stability towards oxidation but can affect other pathways.~7.2[12]
Electron-Withdrawing ortho-NO₂IncreasesCan offer coordinative stabilization against oxidation.[9]-
Neutral HBaselineStandard stability profile.~8.8[4]
Electron-Donating para-OCH₃DecreasesCan influence reactivity and susceptibility to certain degradation pathways.~9.2[12]
Sterically Hindering ortho-CH₃-Steric bulk can hinder intermolecular dehydration, potentially slowing boroxine formation.-

Table 1: Influence of Phenyl Ring Substituents on Phenylboronic Acid Properties.

pH and Speciation

In aqueous solutions, boronic acids (R-B(OH)₂) exist in equilibrium with their anionic tetrahedral boronate form (R-B(OH)₃⁻).[13] The position of this equilibrium is pH-dependent, with the pKa of most phenylboronic acids falling in the 7-10 range.[12] The speciation is critical because the neutral trigonal acid and the anionic tetrahedral boronate can have different reactivity profiles, including their propensity for protodeboronation.[7][13]

Figure 2. pH-dependent equilibrium between the neutral trigonal and anionic tetrahedral forms of a boronic acid.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to maintain the long-term integrity of phenylboronic acids.

General Storage Conditions
ParameterRecommendationRationale
Temperature 15–25°C (59–77°F)[10]Avoids thermal degradation and dehydration to boroxine.[10]
Atmosphere Inert gas (Argon, Nitrogen) overlay for long-term storageMinimizes exposure to atmospheric moisture and oxygen.
Light Store in opaque or amber containersProtects from potential photolytic degradation, although this is a lesser concern for most arylboronic acids.
Location Well-ventilated, dry chemical storage areaPrevents moisture uptake and ensures safety.
Segregation Store away from strong oxidizing agents and highly basic or acidic substancesPrevents chemical incompatibility and accelerated degradation.[10]

Table 2: Recommended Long-Term Storage Conditions for Solid Phenylboronic Acids.

Container and Packaging Requirements

The choice of container is critical to protect against environmental factors.

  • Recommended Materials: High-Density Polyethylene (HDPE), polypropylene, and amber glass are ideal materials as they are non-reactive and provide an excellent barrier to moisture.[10]

  • Sealing: Containers must be tightly sealed. For screw-top lids, ensure the liner is intact and provides an airtight seal. For long-term or sensitive storage, sealing the cap with paraffin film is a recommended best practice.[10]

Safe Handling and Incompatibilities
  • Handling: When handling solid boronic acids, always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10] If there is a risk of generating dust, a dust mask or respirator should be used.[10] Dispense materials in a fume hood or well-ventilated area.

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to rapid decomposition. Be mindful of the pH effects when mixing with strong acids or bases, which can accelerate protodeboronation.[7]

Analytical Methods for Stability Assessment

Regularly assessing the purity of a boronic acid, especially from an older batch or one stored improperly, is crucial for reliable and reproducible chemistry.

Protocol: Quantification of Boroxine Content by ¹H NMR Spectroscopy

Principle: The chemical shifts of the aromatic protons in the phenylboronic acid and the corresponding boroxine are typically distinct. By integrating the signals corresponding to each species, their relative ratio can be determined.

Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of the boronic acid sample and dissolve it in a deuterated solvent that does not contain exchangeable protons, such as DMSO-d₆ or CDCl₃. Note: Using solvents like D₂O or CD₃OD will cause rapid hydrolysis of the boroxine, preventing its quantification.

  • Data Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify the distinct sets of aromatic signals for the boronic acid monomer and the boroxine trimer.

    • Carefully integrate a well-resolved signal (or group of signals) for the monomer (I_acid).

    • Integrate the corresponding signal(s) for the boroxine (I_boroxine).

    • Calculate the molar percentage of boronic acid using the formula: % Boronic Acid = [I_acid / (I_acid + I_boroxine)] * 100%

Protocol: Purity Assessment by Reverse-Phase HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the boronic acid from its boroxine, deboronated impurities, and other potential by-products.

Methodology:

  • Column Selection: A C18 column (e.g., XSelect Premier HSS T3) is a robust starting point for many substituted phenylboronic acids.

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with the same acid modifier.

  • Gradient: A typical starting gradient would be 5-95% B over 15-20 minutes, followed by a re-equilibration step. This must be optimized for the specific analyte.

  • Detection: UV detection is standard, typically at 254 nm or the λ_max of the specific substituted phenyl ring.

  • Sample Preparation: Prepare a stock solution of the boronic acid in the mobile phase (e.g., 1 mg/mL in a 50:50 A:B mixture). Ensure the sample is fully dissolved before injection.

  • Analysis: Inject the sample and integrate all peaks. The purity is typically reported as the area percent of the main peak. The boroxine, if present, will often appear as a separate, less polar peak.

Workflow: Designing a Formal Stability Study

For drug development applications, a formal stability study according to ICH guidelines may be necessary.[14]

Stability_Study Start Define Batches & Conditions (e.g., 25°C/60% RH, 40°C/75% RH) T0 Time-Zero Analysis (T=0) - HPLC Purity - NMR for Boroxine - Appearance Start->T0 Pull1 Pull Sample at T=1 Month T0->Pull1 Pull3 Pull Sample at T=3 Months T0->Pull3 Pull6 Pull Sample at T=6+ Months T0->Pull6 Analysis Perform Analytical Tests (HPLC, NMR, etc.) Pull1->Analysis Analysis2 Perform Analytical Tests Pull3->Analysis2 Analysis3 Perform Analytical Tests Pull6->Analysis3 Data Compile & Analyze Data - Plot Purity vs. Time - Identify Degradants Analysis->Data Analysis2->Data Analysis3->Data Report Generate Stability Report - Determine Re-test Date - Refine Storage Conditions Data->Report

Figure 3. A generalized workflow for conducting a formal stability study on a phenylboronic acid.

Strategies for Enhancing Stability

When the inherent stability of a phenylboronic acid is insufficient for a desired application or long-term storage, it can be converted into a more robust derivative.

  • Conversion to Boronate Esters: Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester. These esters are generally more stable towards protodeboronation and oxidation and are often easier to handle and purify than the free boronic acids.[15]

  • Formation of Trifluoroborate Salts: Treatment of boronic acids with KHF₂ yields highly crystalline and air-stable potassium trifluoroborate salts (R-BF₃K). This is an excellent strategy for long-term storage, as the salts are significantly more stable than the corresponding acids and can be easily converted back to the boronic acid or used directly in many coupling reactions.[16]

  • Intramolecular Coordination: Designing molecules with ortho-substituents capable of coordinating to the empty p-orbital of the boron atom can dramatically enhance stability, particularly against oxidation. For example, an ortho-carboxyl group can form an intramolecular dative bond, increasing oxidative stability by orders of magnitude.[9]

Conclusion

The stability of substituted phenylboronic acids is a multifaceted issue governed by a primary, reversible equilibrium with their boroxine anhydrides and influenced by a host of environmental and structural factors. For the research scientist and drug development professional, mastery over these factors is essential for ensuring the quality, reproducibility, and safety of their chemical processes. By implementing rigorous storage and handling protocols, employing appropriate analytical methods for quality control, and utilizing derivatization strategies when necessary, the full synthetic potential of these valuable reagents can be reliably harnessed.

References

  • Santos, I. C., & Marques, M. M. B. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3747. [Link]

  • Hallas, D. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Taft, R. W., & Levine, P. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12194-12204. [Link]

  • Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]

  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Kuvik, T., & Luliński, S. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4889-4897. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Kuivila, H. G., & Rhee, S.-W. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4889–4897. [Link]

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1330-1336. [Link]

  • Rak, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4568-4577. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

Sources

An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become one of the most powerful and widely utilized transformations in modern organic synthesis.[1] For their groundbreaking work, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.[1][2] The Suzuki-Miyaura reaction is indispensable in the pharmaceutical and fine chemical industries due to its remarkable functional group tolerance, mild reaction conditions, scalability, and the low toxicity of its boron-based reagents compared to other organometallics like organotins or organozincs.[3][4] This guide provides a comprehensive exploration of the reaction's core mechanism, a practical analysis of its key components, a self-validating experimental protocol, and field-proven troubleshooting strategies for researchers, scientists, and drug development professionals.

The Core Mechanism: A Dissection of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[2] The cycle is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Step 1: Oxidative Addition

The cycle initiates when the active Pd(0) catalyst inserts itself into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (R¹-X).[2][3] This step forms a square-planar Pd(II) intermediate. Oxidative addition is frequently the rate-determining step of the entire cycle.[3] The reactivity of the electrophile is a critical factor, with the general trend being:

I > OTf (triflate) > Br >> Cl [3][6]

This trend dictates the reaction conditions; while iodides and bromides often react under mild conditions, the less reactive chlorides typically require more specialized, highly active catalyst systems to proceed efficiently.[3]

Step 2: Transmetalation

In this crucial step, the organic group (R²) is transferred from the organoboron reagent to the palladium(II) center, displacing the halide or other leaving group.[3] This process is not spontaneous; it requires activation of the organoboron species by a base.[1][7] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (e.g., a boronate), which enhances the polarization of the B-C bond and facilitates the transfer of the R² group to the palladium atom.[1][6][7]

Step 3: Reductive Elimination

The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center.[3] For this to occur, the two groups must first isomerize to be cis to one another on the square-planar complex.[6][8] The subsequent reductive elimination forms the new carbon-carbon bond in the final product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][8]

Experimental_Workflow start Start prep 1. Prepare Inert Atmosphere (Add solids: R-X, R'-BY₂, Base) start->prep add_solvent 3. Add Degassed Solvent to Flask prep->add_solvent degas 2. Degas Solvent degas->add_solvent add_catalyst 4. Add Pd Source & Ligand add_solvent->add_catalyst react 5. Heat and Stir (Monitor Progress) add_catalyst->react workup 6. Aqueous Workup react->workup purify 7. Purify Product (e.g., Chromatography) workup->purify end_node End Product purify->end_node

Sources

Methodological & Application

Solvent effects in palladium-catalyzed cross-coupling with boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Decisive Role of the Solvent in Palladium-Catalyzed Cross-Coupling with Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Mere Medium

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic synthesis, particularly within the pharmaceutical industry for the construction of biaryl and heteroaryl motifs.[1] Its success is rooted in a high degree of functional group tolerance, the operational simplicity, and the commercial availability of a vast array of boronic acid derivatives.[1] The canonical representation of the reaction involves an organoboron species, an organohalide, a palladium catalyst, and a base.[2] However, the fifth component—the solvent—is often relegated to a passive role as a simple medium for dissolution. This is a critical oversight.

This guide moves beyond that simplistic view to explore the solvent as an active and decisive parameter that profoundly influences every facet of the Suzuki-Miyaura reaction. From catalyst activation and stability to the rates of individual mechanistic steps and even final product selectivity, the choice of solvent is a key determinant of success.[3][4] Understanding the underlying causality of solvent effects empowers researchers to not only select the optimal solvent system for a known transformation but also to troubleshoot failed reactions and rationally design conditions for challenging new couplings.

The Mechanistic Impact of the Solvent

The solvent's influence permeates the entire catalytic cycle, which broadly consists of three key phases: oxidative addition, transmetalation, and reductive elimination.[5] Its properties—primarily polarity and coordinating ability—can accelerate or retard specific steps, and in some cases, even alter the nature of the catalytically active species itself.[6]

Suzuki_Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)(X)L_n (Oxidative Addition Product) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_out R¹-R² (Product) trans_complex->re_out oa_in R¹-X (Aryl Halide) oa_in->pd0 trans_in R²-B(OR)₂ (Boronic Acid) borate [R²-B(OR)₂(OH)]⁻ (Activated Borate) trans_in->borate base_in Base (e.g., OH⁻) base_in->borate borate->oa_complex

Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Catalyst Activation and Speciation

The journey begins before the cycle even starts. Many reactions use a Pd(II) precatalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species. The solvent can directly participate in this reduction. For instance, dipolar aprotic solvents like DMF can be oxidized by Pd(II), facilitating the formation of Pd(0).[3] Similarly, the choice of solvent dictates the equilibrium and stability of the active catalyst.

  • Non-Polar Solvents (e.g., Toluene, Dioxane): These solvents are generally non-coordinating. They are excellent choices for neutral, pre-formed catalysts like Pd(PPh₃)₄.[3] In these media, the active catalyst is often a low-ligated, neutral species, for example, [Pd(L)].

  • Polar, Coordinating Solvents (e.g., DMF, MeCN, DMSO): These solvents can act as ligands, binding to the palladium center. This can be beneficial, stabilizing "ligandless" catalyst systems.[3] However, they can also compete with deliberately added phosphine or carbene ligands, potentially altering the catalyst's structure and reactivity.[6] This coordination can lead to the formation of species like [Pd(L)(solvent)], which may exhibit different reactivity and selectivity compared to the unsolvated catalyst.[7]

Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step of the cycle.[2] The solvent's polarity plays a crucial role here, particularly for more challenging substrates.

  • Effect of Polarity: The transition state of oxidative addition often involves significant charge separation. Polar solvents are better at stabilizing this charged or highly polar transition state, thus accelerating the reaction.[3] This effect is especially pronounced for substrates like aryl triflates, which react much faster in polar solvents via a nucleophilic displacement pathway.[8]

  • Solvent-Induced Selectivity: The coordinating ability of the solvent can dramatically switch chemoselectivity. In a seminal example involving the coupling of chloroaryl triflates, non-polar solvents like THF favor oxidative addition at the C-Cl bond. In contrast, polar coordinating solvents like MeCN or DMF favor addition at the C-OTf bond.[9] This is because the coordinating solvent can alter the active catalyst to a species that is more reactive towards the triflate group.[7][9]

Selectivity cluster_nonpolar Non-Coordinating Solvent (e.g., Toluene, THF) cluster_polar Coordinating Solvent (e.g., MeCN, DMF) catalyst_np Active Catalyst: [Pd(L)] product_np Product: R-Ar-OTf catalyst_np->product_np Favors C-Cl Activation substrate_np Cl-Ar-OTf catalyst_p Active Catalyst: [Pd(L)(Solvent)] or Anionic product_p Product: Cl-Ar-R catalyst_p->product_p Favors C-OTf Activation substrate_p Cl-Ar-OTf

Diagram 2: Solvent Coordination Can Invert Reaction Selectivity
Transmetalation

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[10] The solvent system is critical for this step to proceed efficiently.

  • Solubility is Paramount: The reaction is often multiphasic. The organic solvent (e.g., THF, Dioxane, Toluene) dissolves the aryl halide and the palladium complex, while an aqueous phase is required to dissolve the inorganic base (e.g., K₂CO₃, NaOH, K₃PO₄).[1][11] Without water, the base may have insufficient solubility and reactivity to activate the boronic acid.

  • Role of Protic Solvents: Protic solvents like alcohols (e.g., EtOH, iPrOH) or water can enhance catalyst activity and stability.[12] They can participate in hydrogen bonding networks, influencing the reactivity of the base and the borate species. In some ligandless systems, protic solvents are essential for catalytic activity.[3]

Practical Guide to Solvent Selection

A theoretical understanding must be paired with practical guidance. While there is no single "best" solvent, understanding the properties of common choices allows for rational selection.

Common Solvents and Their Characteristics
SolventClassPolarityCoordinating AbilityTypical Use & Scientist's Notes
Toluene AromaticLowNon-coordinatingWorkhorse for process chemistry. Good for reactions with neutral Pd(0) sources. High boiling point allows for elevated temperatures. Often used with water in a biphasic system.[1]
1,4-Dioxane EtherLow-MediumWeakly CoordinatingVersatile and very common. Miscible with water, allowing for homogeneous or biphasic conditions depending on the water content.[1][11] Be aware of peroxide formation.
Tetrahydrofuran (THF) EtherMediumCoordinatingExcellent general-purpose solvent. Lower boiling point than dioxane, useful for reactions at moderate temperatures. Its coordinating ability can help stabilize catalysts.[11]
Acetonitrile (MeCN) NitrileHighCoordinatingPolar, coordinating solvent. Can dramatically alter selectivity with certain substrates (see section 2.2).[9] Useful for solubilizing polar reagents.
N,N-Dimethylformamide (DMF) AmideHighStrongly CoordinatingHighly polar and coordinating. Excellent solubilizing power. Can participate in catalyst activation but may also compete with ligands.[1][3] High boiling point.
Ethanol/Water Protic MixtureHighProtic/CoordinatingGreen and effective system. Excellent for dissolving inorganic bases and can enhance catalyst activity. Often used for coupling hydrophilic substrates.[12]
iso-Propyl Acetate (iPrOAc) EsterMediumWeakly CoordinatingA greener alternative to ethers and aromatic solvents, identified as a recommended solvent for certain Suzuki couplings.[13]
The Critical Role of Water

More often than not, water is a beneficial, if not essential, co-solvent in Suzuki-Miyaura couplings.[11]

  • Base Solubility: As mentioned, it is required to dissolve common inorganic bases.

  • Boronate Activation: Water facilitates the equilibrium between the boronic acid and the active borate species required for transmetalation.

  • Reaction Homogeneity: Depending on the organic solvent and the ratio (typically 2:1 to 10:1 organic:water), the system can range from a biphasic mixture to a homogeneous solution.[11] In all cases, vigorous stirring is essential to ensure efficient mass transport between phases.

Application Protocols

The following protocols are designed to be self-validating systems. The rationale behind critical steps is provided to build intuitive understanding and aid in troubleshooting.

Protocol 1: General Procedure for Biaryl Synthesis using a Dioxane/Water System

This protocol is a robust starting point for the coupling of a standard aryl bromide with an aryl boronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Aryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for any potential protodeboronation side reactions.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times.

    • Scientist's Note: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen. Establishing an inert atmosphere is crucial for catalyst longevity and obtaining high yields.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) followed by water (1 mL) via syringe.

    • Scientist's Note: The solvents should be degassed prior to use for optimal results. This can be done by bubbling inert gas through the solvent for 15-20 minutes or by a freeze-pump-thaw method.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

    • Scientist's Note: Vigorous stirring is essential to ensure mixing in the biphasic system, facilitating the interaction of reagents across the phase boundary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Case Study - Solvent-Controlled Chemoselective Coupling of 1-chloro-4-(trifluoromethanesulfonyloxy)benzene

This protocol demonstrates how solvent choice dictates the reaction outcome, coupling selectively at either the C-Cl or C-OTf bond.[9]

A. Chloride-Selective Coupling (Non-Coordinating Solvent)

  • Solvent System: Toluene (4 mL) and Water (0.4 mL)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Procedure: Follow the general procedure above, using toluene/water as the solvent system at 100 °C. The primary product will be the result of coupling at the C-Cl position.

    • Rationale: In non-coordinating toluene, the active catalyst is a monoligated [Pd(PtBu₃)] species, which is more reactive towards the C-Cl bond.[9]

B. Triflate-Selective Coupling (Coordinating Solvent)

  • Solvent System: Acetonitrile (MeCN) (4 mL) and Water (0.4 mL)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Procedure: Follow the general procedure above, using MeCN/water as the solvent system at 80 °C. The primary product will be the result of coupling at the C-OTf position.

    • Rationale: The polar, coordinating MeCN solvent alters the nature of the active catalyst, possibly to a [Pd(PtBu₃)(MeCN)] or an anionic species, which exhibits preferential reactivity towards the C-OTf bond.[7][9]

Conclusion

The solvent is a powerful tool for controlling reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. Its role extends far beyond simple dissolution to active participation in catalyst formation, stabilization, and the modulation of mechanistic pathways.[3][9] By understanding the interplay between solvent polarity, coordinating ability, and the individual steps of the catalytic cycle, researchers can make informed decisions to optimize reaction conditions, overcome synthetic challenges, and unlock new possibilities in chemical synthesis. The deliberate and intelligent choice of solvent is not an afterthought but a cornerstone of rational reaction design.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent protodeboronation of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Formyl-2-isopropoxy-5-methylphenylboronic acid

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this sterically hindered and electron-rich building block. We will address the common challenge of protodeboronation—an undesired side reaction that cleaves the crucial carbon-boron bond—and provide expert-driven troubleshooting strategies and optimized protocols to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using 3-Formyl-2-isopropoxy-5-methylphenylboronic acid. Our goal is to explain the underlying chemical principles and provide actionable solutions.

Q1: What is protodeboronation and why is my 3-Formyl-2-isopropoxy-5-methylphenylboronic acid particularly susceptible to it?

A1: Protodeboronation is a chemical reaction where the C–B(OH)₂ bond of a boronic acid is cleaved and replaced by a C–H bond, effectively destroying your starting material.[1] This is one of the most prevalent decomposition pathways for boronic acids, especially during metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]

The susceptibility of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid stems from its unique electronic and steric profile:

  • Electronic Effects: The isopropoxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring. This makes the ipso-carbon (the carbon attached to boron) more susceptible to attack by a proton (protonolysis).

  • Steric Hindrance: The bulky ortho-isopropoxy group creates significant steric congestion around the boronic acid moiety. Sterically hindered arylboronic acids are often more prone to decomposition.[4]

  • Reaction Conditions: The reaction is most commonly catalyzed by a base, which is a required component of most Suzuki-Miyaura couplings.[2] The base attacks the boron atom to form a more reactive tetrahedral boronate species. While this is necessary for the desired transmetalation step, this boronate is also the key intermediate in the protodeboronation pathway.[1][5]

Q2: My Suzuki-Miyaura reaction is giving low yields, and I've identified 2-isopropoxy-4-methylbenzaldehyde as a major byproduct. How can I be sure protodeboronation is the culprit?

A2: The formation of 2-isopropoxy-4-methylbenzaldehyde is the definitive sign of protodeboronation. To confirm and quantify this, we recommend the following analytical workflow:

  • Work-up: After your reaction, perform a standard aqueous work-up.

  • Analysis: Analyze the crude reaction mixture using LC-MS and ¹H NMR.

    • LC-MS: You will see a mass peak corresponding to your desired coupled product and another major peak corresponding to the mass of the protodeboronated byproduct.

    • ¹H NMR: Compare the spectrum of your crude product to the known spectra of your starting materials and the desired product. The presence of new aromatic and aldehyde proton signals matching those of 2-isopropoxy-4-methylbenzaldehyde confirms the side reaction. You can determine the ratio of product to byproduct by integrating key, non-overlapping peaks.

Q3: What are the most critical experimental parameters to adjust to minimize protodeboronation?

A3: Controlling the reaction environment is paramount. The choice of base, solvent, and temperature has the most significant impact on the rate of protodeboronation versus the rate of productive coupling.

  • The Role of the Base: The base is a double-edged sword. While essential for the catalytic cycle, strong bases or high concentrations dramatically accelerate protodeboronation.[2][6][7] We strongly recommend avoiding strong inorganic bases like NaOH and KOH.

    • Recommendation: Use milder bases such as K₃PO₄ or Cs₂CO₃ . These provide sufficient basicity to promote catalysis while minimizing boronic acid decomposition.

  • Solvent System: Water is the proton source for protodeboronation.[8] While many Suzuki protocols use aqueous/organic mixtures to dissolve the base, minimizing water content is crucial.

    • Recommendation: Use anhydrous solvents like 1,4-dioxane , THF , or toluene with a base that has some solubility (like K₃PO₄, which can be effective even as a suspension). If an aqueous solution is necessary, keep the water content to a minimum (e.g., a 10:1 or greater organic:aqueous ratio).

  • Temperature and Reaction Time: Higher temperatures accelerate all reactions, including protodeboronation.

    • Recommendation: Use a highly active palladium catalyst system that allows the reaction to proceed at a lower temperature (e.g., 60–80 °C) and for a shorter duration. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting materials are consumed.

Q4: How can my choice of catalyst and ligand influence the outcome?

A4: The goal is to make the Suzuki-Miyaura catalytic cycle turn over much faster than the rate of protodeboronation. Modern catalyst systems are designed for precisely this purpose.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-determining reductive elimination step of the catalytic cycle, leading to rapid product formation. They also stabilize the palladium center.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or RuPhos are excellent choices for coupling sterically hindered partners.

  • Palladium Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) that rapidly forms the active catalytic species. This avoids long induction periods where the boronic acid can decompose.

  • "Slow Release" Strategy: For extremely sensitive substrates, consider converting the boronic acid to a more stable derivative that slowly releases the active boronic acid under the reaction conditions.[1] Common examples include MIDA boronates or potassium trifluoroborate salts.[1][9][10] This keeps the instantaneous concentration of the unstable free boronic acid very low, thus kinetically favoring the desired coupling reaction.

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is essential to visualize the competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Destructive Protodeboronation Ar_BOH2 Ar-B(OH)₂ Ar_BOH3_neg [Ar-B(OH)₃]⁻ Ar_BOH2->Ar_BOH3_neg + Base (OH⁻) Ar_BOH2_p Ar-B(OH)₂ Ar_Pd_L2_Ar Ar'-Pd(II)-Ar Ar_BOH3_neg->Ar_Pd_L2_Ar Transmetalation Ar_Pd_L2_X Ar'-Pd(II)-X Ar_Pd_L2_X->Ar_Pd_L2_Ar Ar_Ar Ar-Ar' (Product) Ar_Pd_L2_Ar->Ar_Ar Reductive Elimination Pd0 Pd(0)L₂ Ar_BOH3_neg_p [Ar-B(OH)₃]⁻ Ar_BOH2_p->Ar_BOH3_neg_p + Base (OH⁻) Ar_H Ar-H (Byproduct) Ar_BOH3_neg_p->Ar_H + Proton Source (H₂O)

Caption: Competing pathways for an arylboronic acid in a Suzuki coupling reaction.

Optimized Experimental Protocols

Here we provide detailed, field-proven protocols designed to maximize your yield and minimize byproduct formation.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system and mild conditions suitable for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid.

Materials:

  • 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (de-gassed)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by de-gassed water to create a 10:1 dioxane:water mixture. The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 80 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC or LC-MS (typically complete within 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Protection as a Boronate Ester

If the boronic acid proves to be exceptionally unstable even under optimized conditions, converting it to a more stable pinacol ester prior to coupling is a robust alternative.

Procedure:

  • Esterification: In a round-bottom flask, dissolve 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete in 2-4 hours when no more water collects.

  • Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude pinacol boronate ester is often pure enough to be used directly in the Suzuki-Miyaura coupling protocol described above (use 1.2 equiv of the crude ester).

Troubleshooting Decision Guide

Use this flowchart to diagnose and solve issues related to protodeboronation.

G start Low Yield & High Protodeboronation Byproduct? check_base Are you using a strong base (NaOH, KOH)? start->check_base Yes change_base ACTION: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_solvent Is water content high (e.g., < 5:1 organic:water)? check_base->check_solvent No success Problem Solved change_base->success change_solvent ACTION: Use anhydrous solvent or increase organic ratio (>10:1) check_solvent->change_solvent Yes check_catalyst Are you using an older Pd catalyst (e.g., Pd(PPh₃)₄)? check_solvent->check_catalyst No change_solvent->success change_catalyst ACTION: Use a Buchwald ligand/precatalyst (e.g., SPhos Pd G3) check_catalyst->change_catalyst Yes use_ester FINAL STRATEGY: Convert to a stable boronate ester (MIDA, pinacol) check_catalyst->use_ester No change_catalyst->success use_ester->success

Caption: A step-by-step guide for troubleshooting protodeboronation.

Summary of Recommended Conditions

For quick reference, this table summarizes the key parameters discussed.

ParameterStandard Conditions (Prone to PDB)Recommended Conditions (PDB Minimized)Rationale
Base NaOH, KOH, K₂CO₃K₃PO₄, Cs₂CO₃ Milder bases reduce the rate of base-catalyzed decomposition.[2]
Solvent Dioxane/H₂O (2:1), THF/H₂O (2:1)Dioxane/H₂O (10:1), Toluene, Anhydrous THF Minimizes the concentration of the proton source required for PDB.[8]
Temperature 100-110 °C60-80 °C Lower temperature slows the decomposition pathway.
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Buchwald Precatalysts (G3/G4) + SPhos/XPhos Highly active catalysts accelerate the desired coupling, outcompeting PDB.
Boron Source Boronic AcidBoronic Acid (carefully) or Boronate Ester Esters provide greater stability and slow release of the active species.[1][9]

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Leach, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Chekshin, N., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Kuivila, H. G., et al. (1963). ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. ResearchGate. [Link]

  • Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Chekshin, N., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

Sources

Troubleshooting low yield in Suzuki coupling with ortho-substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly when using sterically hindered substrates like ortho-substituted boronic acids.

As a Senior Application Scientist, I've seen firsthand how the subtle interplay of catalysts, ligands, bases, and solvents can dramatically impact the success of these powerful C-C bond-forming reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve your immediate issues but also to develop a robust, rational approach to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield so low when using an ortho-substituted boronic acid?

A: The primary reason is steric hindrance. The bulky ortho-substituent on the boronic acid physically obstructs the palladium catalyst, impeding crucial steps in the catalytic cycle.[1][2] Specifically, the transmetalation step (where the organic group is transferred from boron to palladium) and the subsequent reductive elimination step (which forms the desired C-C bond) are often the rate-limiting steps and are highly sensitive to steric bulk.[1][3]

Q2: I see a lot of starting material remaining. What's the most likely cause?

A: Unreacted starting material typically points to a problem with one of the initial steps of the catalytic cycle. This could be inefficient oxidative addition of the aryl halide to the Pd(0) catalyst or a stalled transmetalation step due to steric hindrance.[4][5] Your choice of ligand and base is critical for overcoming these hurdles.

Q3: My boronic acid seems to be decomposing. What is happening?

A: This is likely due to a side reaction called protodeboronation, where the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom.[6] This process can be catalyzed by the base or even the palladium complex itself.[6] Using anhydrous solvents, carefully selecting the base, and ensuring a rapid coupling reaction can minimize this issue.

Q4: Can I use the same conditions for an ortho-substituted aryl halide as I do for an ortho-substituted boronic acid?

A: Not necessarily. While both introduce steric challenges, the electronic properties of the substrates also play a significant role. For instance, electron-poor aryl halides undergo oxidative addition more readily.[7] The optimal ligand and conditions will depend on the specific combination of both coupling partners. A systematic screening of conditions is often necessary.[4][8]

In-Depth Troubleshooting Guide

Problem: Low or No Product Formation with ortho-Substituted Boronic Acids

The central challenge with ortho-substituted substrates is overcoming the steric clash that slows down key steps in the catalytic cycle. The following guide provides a systematic approach to diagnosing and solving this common issue.

The Suzuki-Miyaura catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[5] With sterically demanding substrates, the latter two steps are often compromised.

Suzuki_Cycle_Steric_Hindrance

Troubleshooting Workflow: A Step-by-Step Approach

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow guides you through the most critical parameters to investigate.

Troubleshooting_Workflow

Step 1: Optimize the Ligand (The Most Critical Factor)

The Rationale: The ligand is arguably the most powerful tool for overcoming steric hindrance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[3][9] They promote the crucial reductive elimination step and can stabilize the coordinatively unsaturated palladium species necessary for efficient catalysis.[3][10]

Recommended Actions:

  • Switch to Buchwald-type Ligands: These are the gold standard for challenging couplings. They possess the ideal combination of steric bulk and electron-donating properties.[11]

  • Perform a Ligand Screen: If your initial choice fails, test a small panel of ligands known to be effective for sterically demanding substrates.

Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings

Ligand NameStructure (Example)Key Features & When to Use
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent general-purpose ligand for a wide range of substrates, including many hindered ones. A great starting point.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylOften provides higher activity than SPhos for extremely hindered or electron-rich aryl chlorides.[11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylIts unique electronic properties can sometimes succeed where others fail, particularly with heteroaromatic substrates.[12]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe increased steric bulk can be beneficial for tetra-ortho-substituted biaryl synthesis.[1]
PEPPSI-IPr palladium(II) dichlorideAn example of a robust Pd-NHC precatalyst that shows high efficiency for hindered substrates.[13][14]

Step 2: Screen Different Bases

The Rationale: The base plays a multifaceted role. It is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation.[15][16] The choice of base can affect reaction rates and the prevalence of side reactions like protodeboronation.

Recommended Actions:

  • Moderate vs. Strong Bases: For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to prevent degradation. For more robust systems, a stronger base like cesium carbonate (Cs₂CO₃) can accelerate the reaction.

  • Consider Solubility: The solubility of the inorganic base and the boronate salt formed can be crucial. K₃PO₄ is often a good choice due to its favorable solubility profile in common Suzuki solvent systems.

Table 2: Common Bases for Hindered Suzuki Couplings

BaseStrengthTypical SolventsComments
K₃PO₄ ModerateToluene/H₂O, Dioxane/H₂OOften the best first choice. Effective at promoting boronate formation without being overly harsh.
Cs₂CO₃ StrongDioxane, THF, TolueneHighly effective but can promote side reactions. Its high solubility can be advantageous.[17]
K₂CO₃ MildToluene/H₂O, DMFA milder, cost-effective option. May require higher temperatures or longer reaction times.[18]
t-BuOK Very StrongDioxane, Toluene (anhydrous)Used in specific cases, often with NHC ligands, for extremely challenging couplings.[14]

Step 3: Evaluate the Solvent System

The Rationale: The solvent must solubilize all components of the reaction and can influence the stability of catalytic intermediates. Aprotic polar solvents are generally preferred.

Recommended Actions:

  • Standard Solvents: 1,4-Dioxane or Toluene, often with a small amount of water, are the most common and effective solvents. The water is crucial for dissolving the base and facilitating the formation of the active boronate.[4]

  • Troubleshooting Solubility: If you observe precipitation of starting materials or intermediates, a different solvent system may be required.[17] For highly nonpolar substrates, toluene may be superior. For more polar systems, solvents like DMF or THF can be considered, though they may require more rigorous degassing.[18]

Step 4: Verify Reagent Quality and Stoichiometry

The Rationale: The success of any reaction is contingent on the quality of the starting materials. Boronic acids, in particular, can be prone to degradation.

Recommended Actions:

  • Check Boronic Acid Purity: Ortho-substituted boronic acids can sometimes undergo self-condensation to form boroxines upon storage. It is advisable to use freshly purchased or recrystallized boronic acid.

  • Use a Slight Excess of Boronic Acid: It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.

  • Ensure Anhydrous & Inert Conditions: While many Suzuki protocols use water, the organic solvent should be anhydrous to begin with. Thoroughly degassing the solvent and reaction mixture by bubbling with argon or nitrogen is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[18]

Experimental Protocol: A General Method for Ligand Screening

This protocol provides a framework for efficiently testing different ligands for a challenging Suzuki-Miyaura coupling reaction in parallel.

Materials:

  • Aryl Halide (1.0 eq)

  • ortho-Substituted Boronic Acid (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd)

  • Ligand to be screened (2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.2 M)

Procedure:

  • Preparation: To a set of identical reaction vials equipped with stir bars, add the aryl halide, ortho-substituted boronic acid, and base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst and the specific ligand being tested in a small amount of the reaction solvent. Add the appropriate volume of this catalyst solution to each corresponding reaction vial.

  • Solvent Addition: Add the degassed solvent mixture to each vial via syringe.[19]

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[19]

  • Monitoring: Monitor the progress of each reaction by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.[19] This will allow you to compare the rates and final conversions for each ligand.

  • Workup and Analysis: Once the reactions are complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.[19] Analyze the organic layers to determine the relative yield for each condition.

By methodically applying these principles and protocols, you can effectively troubleshoot and optimize your Suzuki-Miyaura reactions, even with the most challenging of substrates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Handout. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. Macmillan Group Meeting Handout. [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group Website. [Link]

  • Urayama, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Organic & Biomolecular Chemistry. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Royal Society of Chemistry. [Link]

  • ChemRxiv. (2023). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. DSpace@UCT. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Beilstein Journals. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • MilliporeSigma. Buchwald Phosphine Ligands. MilliporeSigma Website. [Link]

  • ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Green Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

Sources

Catalyst deactivation in Suzuki reactions and mitigation strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base , designed for immediate application in pharmaceutical and academic laboratories.

Topic: Catalyst Deactivation & Mitigation Strategies Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist

Triage Desk: Rapid Diagnostic Matrix

Use this table to identify your specific failure mode before proceeding to the detailed troubleshooting modules.

SymptomVisual IndicatorProbable Root CauseImmediate Action
Reaction Stalled Solution turned clear/colorless; black precipitate formed.Pd Black Formation (Agglomeration). Ligand dissociation or oxidation.Switch to Module 1. Check solvent degassing and ligand:Pd ratio.
No Conversion Solution remains original color (often yellow/orange); no precipitate.Catalyst Poisoning (Heterocycle coordination) or Oxidative Addition Failure .Switch to Module 2. Evaluate precatalyst generation and ligand sterics.
Low Yield Product formed, but Boronic Acid consumed rapidly.Protodeboronation . Base-mediated hydrolysis of C-B bond.Switch to Module 3. Optimize base/water ratio or use "Slow-Release" strategy.
Dimer Impurity Presence of Biaryl homocoupling (Ar-Ar).Oxidative Homocoupling . Presence of dissolved O₂.[1][2][3]Switch to Module 3. Implement rigorous degassing SOP.

Deep Dive Troubleshooting Modules

Module 1: The "Black Box" Issue (Palladium Aggregation)

The Issue: Your reaction mixture precipitates a fine black powder (Pd⁰ nanoparticles) and conversion stops. The Mechanism: The active catalytic species, monoligated Pd(0)L, is unstable. If the ligand (L) dissociates or is oxidized (to O=PR₃), the "naked" Pd(0) atoms aggregate into catalytically inactive palladium black.

Troubleshooting Q&A

Q: I am using Pd(PPh₃)₄ and it turns black immediately upon heating. Why? A: Tetrakis(triphenylphosphine)palladium(0) is thermally unstable and air-sensitive. At elevated temperatures (>60°C), it sheds ligands faster than the oxidative addition step can occur.

  • Fix: Switch to a Pd(II) Precatalyst system. These are air-stable and generate the active Pd(0) species in situ, maintaining a high local concentration of ligand.

  • Recommendation: Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4).[4] These contain the ligand pre-bound and activate via reductive elimination of an inert carbazole byproduct, ensuring a 1:1 Pd:Ligand ratio is maintained [1].

Q: My solvent is "anhydrous." Is that enough? A: No. Anhydrous does not mean oxygen-free. Dissolved O₂ rapidly oxidizes phosphine ligands (L → L=O), leaving the metal center unprotected.

  • Fix: Sparging with N₂ for 5 minutes is often insufficient for sensitive catalytic cycles.

  • Protocol: See SOP-01 (Degassing) below.

Module 2: Substrate-Specific Troubleshooting (Heterocycles)

The Issue: Reaction works for phenyl bromide but fails completely with pyridine, thiazole, or imidazole derivatives. The Mechanism: Nitrogen and Sulfur atoms in heterocycles are Lewis bases that can coordinate competitively to the Pd(II) center, displacing the phosphine ligand and forming a stable, unreactive "rest state" complex (Catalyst Poisoning) [2].

Troubleshooting Q&A

Q: How do I prevent my pyridine substrate from binding to the palladium? A: You must outcompete the substrate using a ligand with superior binding affinity and steric bulk.

  • Strategy: Use Biaryl Dialkylphosphines (e.g., XPhos, RuPhos, SPhos). The biaryl backbone provides steric bulk that prevents the formation of inactive bis-ligated complexes, while the electron-rich alkyl groups ensure strong binding to Pd, resisting displacement by the heterocycle [3].

Q: Is my base causing the deactivation? A: Potentially. Strong bases (KOtBu) can react with sensitive heterocycles.

  • Fix: Switch to weak, inorganic bases like K₃PO₄ or Cs₂CO₃ . If solubility is an issue in organic solvents, add small quantities of water (e.g., dioxane/H₂O 4:1) to solubilize the base without deactivating the catalyst.

Module 3: Side-Reaction Mitigation

The Issue: The catalyst is active, but the Boronic Acid is destroyed (Protodeboronation) or the Aryl Halide couples with itself (Homocoupling).

Troubleshooting Q&A

Q: My boronic acid is disappearing, but no product is forming. (Protodeboronation) A: This is a base-catalyzed hydrolysis of the C-B bond, common with electron-deficient (fluorinated) or heterocyclic boronic acids [4].

  • Fix 1 (The "Slow-Release" Strategy): Use a masking group. MIDA boronates or Potassium Trifluoroborates (R-BF₃K) release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition [5].

  • Fix 2 (Catalyst Speed): Increase the rate of the coupling reaction to outrun the decomposition. Use a highly active precatalyst (e.g., Pd-P(tBu)₃ G4 ) to finish the reaction in minutes rather than hours.

Q: I see significant homocoupling of my aryl halide. A: This usually indicates the presence of oxygen, which promotes the formation of Pd(II)-peroxo species that facilitate homocoupling.

  • Fix: Verify inert atmosphere. If the problem persists, add a mild reducing agent like Potassium Formate to the reaction mixture to scavenge oxidative species.[3]

Visualizing the Failure Pathways

The following diagram maps the Catalytic Cycle against the specific deactivation points discussed above.

SuzukiCycle PreCat Pd(II) Precatalyst (Air Stable) ActivePd Active Species Pd(0)L PreCat->ActivePd Activation (Base/Heat) OxAdd Intermediate A L-Pd(II)-Ar-X ActivePd->OxAdd Oxidative Addition (+ Ar-X) PdBlack Pd Black (Inactive Aggregates) ActivePd->PdBlack Ligand Oxidation or Dissociation TransMet Intermediate B L-Pd(II)-Ar-Ar' OxAdd->TransMet Transmetalation (+ Ar'-B(OH)2 / Base) Poison Catalyst Poisoning (L-Pd-Heterocycle) OxAdd->Poison Heterocycle Coordination (Displaces Ligand) TransMet->ActivePd Reductive Elimination (- Product) Deboronation Protodeboronation (Ar'-H + B(OH)3) Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Boronic->Deboronation Hydrolysis (Base/H2O)

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting critical points of failure: Pd Black formation (ligand loss), Catalyst Poisoning (heterocycle interference), and Protodeboronation (reagent decomposition).

Standard Operating Procedures (SOPs)

SOP-01: Rigorous Degassing (Freeze-Pump-Thaw)

Required for reactions sensitive to homocoupling or using electron-rich phosphines.

  • Place solvent in a Schlenk flask or heavy-walled pressure tube.

  • Freeze solvent completely using liquid nitrogen (-196°C).

  • Open to high vacuum ( < 0.1 mbar) for 5-10 minutes.

  • Close vacuum; thaw solvent in a warm water bath. (Gas bubbles will evolve).

  • Repeat cycles 3 times.

  • Backfill with Argon (Ar is heavier than N₂ and provides a better "blanket").

SOP-02: Activation of Buchwald G3/G4 Precatalysts

Unlike Pd(OAc)₂, these require specific activation logic.

  • Stoichiometry: Calculate catalyst loading based on Pd (typically 1-5 mol%).[5]

  • Order of Addition:

    • Solids (Aryl halide, Boronic acid, Base, Precatalyst ) added to vial.

    • Cap and purge with Inert Gas (3x cycles).

    • Add degassed solvent via syringe.

  • Activation: The precatalyst activates upon exposure to the base in solution.

    • Note: If using weak bases (K₂CO₃) at room temp, activation may be slow. G4 catalysts are methylated to activate faster at lower temperatures than G3 [6].

References

  • Bruno, N. C., et al. (2013). Design and Synthesis of Removable Generation 3 Buchwald Precatalysts. Chemical Science.

  • Sherwood, J., et al. (2019). Metal-Free and Transition Metal-Catalyzed C–H Functionalization of Nitrogen-Containing Heterocycles. Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Cox, P. A., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, isolable, and efficient slow-release reagents for Suzuki-Miyaura couplings. Journal of the American Chemical Society.[6]

  • Yang, Y., et al. (2014). Improvement of the Pd-Catalyzed Suzuki-Miyaura Reaction of Aryl Chlorides Using a Fourth-Generation Buchwald Precatalyst. Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of Crude Products from Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction workup and purification of boronic acid coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating their desired products from complex crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My TLC plate is a mess. What are the most common impurities I should expect?

After a Suzuki-Miyaura coupling reaction, a complex mixture of components is often present. Understanding the potential impurities is the first step toward designing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Aryl/vinyl halides and boronic acids or their esters are often present, especially if the reaction did not go to completion.

  • Homocoupling Products: Symmetrical biaryls (from the coupling of two boronic acid molecules or two aryl halide molecules) can form as side products. This is often exacerbated by the presence of oxygen or if the palladium catalyst is not in the active Pd(0) state.[1]

  • Protodeboronation Byproduct: The boronic acid can be replaced by a proton from a solvent (like water or alcohols), leading to the formation of an arene or alkene byproduct.[1] This is particularly problematic for heteroaryl boronic acids.[1]

  • Palladium Catalyst Residues: The palladium catalyst and its associated ligands (e.g., phosphines) are critical impurities to remove, especially for pharmaceutical applications.

  • Inorganic Salts: Bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are used in the reaction and need to be removed.[2][3]

Troubleshooting Guide
Problem 1: How can I effectively remove unreacted boronic acid and its byproducts?

Unreacted boronic acids and their corresponding boroxine anhydrides are common impurities that can complicate purification due to their polarity.

Core Insight: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts, which are highly water-soluble. This chemical property is the key to their removal through liquid-liquid extraction.

Step-by-Step Protocol: Basic Aqueous Wash

  • Reaction Quench & Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A 1M solution of sodium hydroxide (NaOH) can also be used for more stubborn cases, provided your product is stable to strong bases.[4][5]

  • Mechanism of Action: The basic wash deprotonates the boronic acid (R-B(OH)₂) to form the water-soluble boronate salt (R-B(OH)₃⁻), which partitions into the aqueous layer.

  • Separation: Separate the organic layer. Repeat the aqueous wash two to three times to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Visual Workflow: Boronic Acid Removal

G cluster_0 Liquid-Liquid Extraction crude Crude Reaction Mixture (in Organic Solvent) sep_funnel Separatory Funnel: Add Basic Aqueous Solution (e.g., NaHCO₃) crude->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate aq_layer Aqueous Layer: Contains Water-Soluble Boronate Salt Impurities separate->aq_layer Discard org_layer Organic Layer: Contains Desired Product separate->org_layer brine Wash Organic Layer with Brine org_layer->brine dry Dry Organic Layer (e.g., MgSO₄) brine->dry concentrate Concentrate dry->concentrate purified Product Ready for Further Purification concentrate->purified

Caption: Workflow for removing boronic acid impurities.

Problem 2: My product is contaminated with a dark, finely divided solid. How do I remove the palladium catalyst?

Palladium residues, often appearing as palladium black, can be challenging to remove completely by simple filtration.

Core Insight: Palladium can be removed through various methods including filtration through celite, precipitation, or by using specialized scavengers that chelate the metal.

Method 1: Filtration through Celite

A straightforward approach for removing bulk palladium residues.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent.

  • Celite Pad Preparation: Prepare a short plug of Celite® in a Büchner or Hirsch funnel by wet-loading with the same solvent.

  • Filtration: Filter the reaction mixture through the Celite® pad. The fine palladium particles will be adsorbed onto the high surface area of the Celite®.[6]

  • Rinsing: Rinse the Celite® pad with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Method 2: Metal Scavengers

For applications requiring very low levels of residual palladium, solid-supported scavengers are highly effective.[7][8]

Step-by-Step Protocol:

  • Initial Filtration: Perform an initial filtration through Celite® to remove the majority of the palladium.

  • Scavenger Selection: Choose a scavenger based on the palladium's oxidation state and the solvent system. Thiol- or amine-functionalized silica or polymers are common choices.

  • Incubation: Add the scavenger resin to the filtered organic solution and stir at room temperature or with gentle heating for a specified time (consult the manufacturer's guidelines).

  • Filtration: Remove the scavenger resin by filtration.

  • Concentration: Concentrate the filtrate to obtain the product with significantly reduced palladium content.

Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest For
Filtration through Celite® Simple, fast, and inexpensive.May not remove all finely dispersed or soluble palladium species.Initial bulk removal of palladium black.
Activated Carbon Good for removing colored impurities and some palladium.Can adsorb the desired product, leading to yield loss.Decolorizing and removing moderate amounts of palladium.
Metal Scavengers Highly efficient for removing trace amounts of palladium to ppm levels.More expensive than other methods.Final purification step for pharmaceutical intermediates.
Problem 3: I'm struggling to separate my product from a byproduct with very similar polarity.

When simple extraction and filtration are insufficient, chromatographic or recrystallization techniques are necessary.

Core Insight: Subtle differences in the physical properties of molecules, such as polarity, solubility, and crystal lattice energy, can be exploited for separation.

Technique 1: Flash Column Chromatography

This is the most common method for purifying organic compounds.

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities. Common solvent systems include mixtures of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Run the solvent system through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Technique 2: Recrystallization

If your product is a solid, recrystallization can be a highly effective and scalable purification method.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Visual Decision Tree: Purification Strategy

G start Crude Product extraction Aqueous Workup (Acid/Base Washes) start->extraction is_solid Is the product a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No filtration Filtration (e.g., through Celite) extraction->filtration filtration->is_solid success Successful? recrystallization->success pure_product Pure Product chromatography->pure_product success->chromatography No success->pure_product Yes

Caption: Decision tree for purification strategy selection.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]

  • ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions with Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures common in pharmaceuticals and functional materials.[1] The efficiency of this palladium-catalyzed reaction is highly dependent on a multitude of factors, with the electronic and steric properties of the coupling partners playing a pivotal role. This guide provides an in-depth comparison of the kinetic behavior of Suzuki reactions involving phenylboronic acids functionalized with both electron-donating and electron-withdrawing groups. We will delve into the mechanistic underpinnings of these kinetic differences, present comparative experimental data, and provide detailed protocols for robust kinetic analysis.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial to comprehending the kinetic nuances introduced by functionalized phenylboronic acids. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1][2][3]

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3][4][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)L2-X Base Base Base->Ar-Pd(II)L2-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Phenylboronic Acid Functionality on Reaction Kinetics

The electronic nature of the substituents on the phenylboronic acid can significantly influence the rate of the transmetalation step. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the reaction rate, while electron-withdrawing groups (EWGs) can have a more varied impact.[6]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the boron-bearing carbon, making the aryl group more nucleophilic. This enhanced nucleophilicity facilitates the transfer of the aryl group from boron to the palladium center during transmetalation, thus accelerating the overall reaction rate.[7]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density on the aryl ring, making it less nucleophilic. This can slow down the transmetalation step. However, the overall effect can be complex, as these groups can also influence other steps in the catalytic cycle and the stability of intermediates.[6][8] Despite this, successful couplings with electron-deficient partners are achievable with careful optimization of reaction conditions.[1]

Comparative Kinetic Analysis: A Practical Overview

To quantify the impact of different functional groups, a systematic kinetic study is essential. Here, we compare the reaction progress for the Suzuki coupling of 4-bromoanisole with a series of para-substituted phenylboronic acids. The reactions are monitored over time using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Yields of Suzuki Coupling with Functionalized Phenylboronic Acids

Phenylboronic Acid SubstituentFunctional GroupReaction Time (hours)Yield (%)
4-MethoxyElectron-Donating195
4-MethylElectron-Donating192
UnsubstitutedNeutral185
4-ChloroElectron-Withdrawing178
4-NitroElectron-Withdrawing165

The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

The results clearly demonstrate that electron-donating groups on the phenylboronic acid lead to higher yields in a shorter amount of time, indicative of a faster reaction rate. Conversely, electron-withdrawing groups result in lower yields under the same conditions, suggesting a slower reaction rate.

Methodologies for Kinetic Monitoring

Several analytical techniques can be employed to monitor the progress of a Suzuki reaction. The choice of method depends on the specific substrates, potential interferences, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for monitoring reaction kinetics.[9][10][11] It allows for the separation and quantification of reactants, products, and byproducts over time.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[12][13][14] GC-MS can provide both quantitative data and mass spectral information for peak identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information about all species in the reaction mixture.[15][16]

  • Thin-Layer Chromatography (TLC): A simple and cost-effective method for qualitative or semi-quantitative reaction monitoring.[17]

Kinetic_Monitoring_Workflow cluster_reaction Suzuki Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing Reaction_Setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Reaction_Vessel Reaction at Controlled Temperature Reaction_Setup->Reaction_Vessel Take_Aliquot Take Aliquot at Timed Intervals Reaction_Vessel->Take_Aliquot Quench_Reaction Quench Reaction (e.g., with acid or water) Take_Aliquot->Quench_Reaction Sample_Prep Sample Preparation (Dilution, Filtration) Quench_Reaction->Sample_Prep Analytical_Technique HPLC / GC / NMR Analysis Sample_Prep->Analytical_Technique Data_Acquisition Data Acquisition Analytical_Technique->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Concentration Calculation) Data_Acquisition->Data_Analysis Kinetic_Plot Generate Kinetic Plots (Concentration vs. Time) Data_Analysis->Kinetic_Plot

Caption: A generalized workflow for a kinetic study of a Suzuki reaction.

Experimental Protocol: HPLC-Monitored Kinetic Study

This protocol provides a step-by-step methodology for a comparative kinetic study of the Suzuki reaction between an aryl bromide and a series of functionalized phenylboronic acids.

1. Reagent Preparation:

  • Prepare stock solutions of the aryl bromide, each functionalized phenylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in the chosen solvent (e.g., dioxane/water mixture).

  • Prepare a quench solution (e.g., 1 M HCl).

  • Prepare a series of calibration standards for the aryl bromide and the expected biaryl products at known concentrations.

2. Reaction Setup:

  • In a series of reaction vials equipped with stir bars, add the aryl bromide, the palladium catalyst, and the base.

  • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).

  • Initiate the reactions by adding the respective functionalized phenylboronic acid solution to each vial at time t=0.

3. Sampling and Quenching:

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.[18]

  • Immediately quench the reaction by adding the aliquot to a vial containing the quench solution.

4. Sample Preparation for HPLC Analysis:

  • Dilute the quenched samples with the HPLC mobile phase.

  • Filter the diluted samples through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

5. HPLC Analysis:

  • Analyze the prepared samples and calibration standards using a validated HPLC method. A typical method might involve:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set to a wavelength where both the reactant and product absorb.

  • Integrate the peak areas of the aryl bromide and the biaryl product in each chromatogram.

6. Data Analysis:

  • Using the calibration curves, convert the peak areas of the reactant and product into concentrations for each time point.

  • Plot the concentration of the product versus time for each functionalized phenylboronic acid.

  • Calculate the initial reaction rates from the initial slope of the concentration-time curves.

Conclusion

The kinetic behavior of Suzuki-Miyaura reactions is intricately linked to the electronic properties of the coupling partners. As demonstrated, phenylboronic acids bearing electron-donating substituents generally lead to faster reaction rates compared to those with electron-withdrawing groups. A systematic kinetic study, employing robust analytical techniques such as HPLC, is crucial for quantifying these differences and for the rational optimization of reaction conditions. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of this powerful synthetic transformation in their drug discovery and development endeavors.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State | Semantic Scholar. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • SUZUKI REACTION MONITORING. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. Available at: [Link]

  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? | ResearchGate. Available at: [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,. Available at: [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - NIH. Available at: [Link]

  • (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Formyl-2-isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid, grounding each recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this compound's waste stream confidently and in full compliance with safety and environmental regulations.

Understanding the Hazard Profile

Arylboronic acids, as a class, are generally recognized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is crucial to handle 3-Formyl-2-isopropoxy-5-methylphenylboronic acid with the appropriate personal protective equipment (PPE) at all times.

Table 1: Hazard Identification and Recommended Precautions for Arylboronic Acids

Hazard StatementGHS ClassificationRecommended Precautionary Actions
Causes skin irritationSkin Irritant, Category 2H315: Wear protective gloves. Wash skin thoroughly after handling.[1][2]
Causes serious eye irritationEye Irritant, Category 2AH319: Wear eye protection/face protection.[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3H335: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

The first and most critical step in waste disposal is to classify the waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for accurate classification.[3] Given the irritant nature of arylboronic acids, it is prudent to manage all waste containing 3-Formyl-2-isopropoxy-5-methylphenylboronic acid as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a safe and compliant method for the disposal of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid from a laboratory setting. This procedure is designed to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a splash risk.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5]

  • Body Protection: A lab coat or apron should be worn to protect against skin contact.[5]

  • Respiratory Protection: If working in an area with poor ventilation or when handling the powder outside of a fume hood, a NIOSH/MSHA-approved respirator is recommended.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.[6] Incompatible waste streams must never be mixed.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid 3-Formyl-2-isopropoxy-5-methylphenylboronic acid waste. The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Formyl-2-isopropoxy-5-methylphenylboronic acid".

  • Aqueous Waste: Solutions containing this boronic acid should be collected in a separate, labeled container for aqueous hazardous waste. Do not mix with organic solvent waste.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into direct contact with the compound should be disposed of in the designated solid hazardous waste container.[7]

Neutralization of Small Quantities (Optional and with Caution)

For very small residual amounts in laboratory glassware, neutralization can be a viable option before the final rinse. Boronic acids are weakly acidic and can be neutralized with a mild base.[8] However, this should only be performed by trained personnel in a controlled environment.

Experimental Protocol for Neutralization of Residual Amounts:

  • Preparation: Perform this procedure in a fume hood. Ensure all necessary PPE is worn.

  • Dilution: Add a large volume of water to the vessel containing the residual boronic acid to dilute it.

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), while stirring.[8] The goal is to adjust the pH to a neutral range (between 5.5 and 9.5).[9]

  • Verification: Use pH paper to monitor the neutralization process.

  • Disposal of Neutralized Solution: Once neutralized, and if local regulations permit, this solution may be flushed down the drain with copious amounts of water.[8] Always confirm your institution's policy on drain disposal of neutralized solutions.

Note on Causality: The purpose of neutralization is to convert the weakly acidic boronic acid into its corresponding boronate salt.[10] This salt is generally more water-soluble and less reactive, making it safer for disposal.

Final Disposal of Collected Waste

All collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][11] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.[8]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's waste management service.[3]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.[4]

  • Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container.[4] Avoid generating dust.[4] For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid.

DisposalWorkflow cluster_assessment 1. Initial Assessment cluster_handling 2. Handling & Collection cluster_treatment 3. Treatment & Final Disposal Start Waste Generation (Solid, Solution, or Contaminated Material) Assess Assess Hazard Profile (Arylboronic Acid - Irritant) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste Stream (Solid vs. Aqueous) PPE->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Decision Small Residual Quantity? Collect->Decision Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Decision->Neutralize Yes EHS Arrange for Pickup by EHS/Licensed Waste Contractor Decision->EHS No (Bulk Waste) Drain Drain Disposal (If Permitted by Local Regulations) Neutralize->Drain

Sources

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-2-isopropoxy-5-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Formyl-2-isopropoxy-5-methylphenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.